Home > Products > Screening Compounds P59058 > Anilopam hydrochloride
Anilopam hydrochloride - 53716-45-3

Anilopam hydrochloride

Catalog Number: EVT-403283
CAS Number: 53716-45-3
Molecular Formula: C20H28Cl2N2O
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anilopam hydrochloride is a pharmaceutical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various medical conditions. It is classified as a piperidine derivative, which is a common structure in many pharmacologically active compounds. The hydrochloride salt form enhances its solubility and stability, making it suitable for formulation into various dosage forms.

Source

Anilopam hydrochloride is synthesized through chemical processes involving specific organic reactions. The compound is not typically derived from natural sources but rather produced in laboratory settings or industrial facilities specializing in pharmaceutical synthesis.

Classification

Anilopam hydrochloride falls under the category of synthetic organic compounds, specifically classified as a piperidine derivative. Its structure and functional groups contribute to its biological activity, making it relevant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of anilopam hydrochloride involves several key steps, typically starting from commercially available precursors. Common methods include:

  1. N-Alkylation: This involves the reaction of a piperidine derivative with an appropriate alkyl halide or sulfonate to introduce the desired alkyl group.
  2. Formation of Hydrochloride Salt: The free base form of anilopam is treated with hydrochloric acid to produce anilopam hydrochloride, enhancing its solubility.

Technical Details

The synthesis may utilize various solvents and reagents, including dichloromethane and dimethylformamide, under controlled temperatures to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the final product.

Molecular Structure Analysis

Structure

Anilopam hydrochloride features a piperidine ring structure, which is characteristic of many psychoactive compounds. The molecular formula is typically represented as C14_{14}H20_{20}ClN, indicating the presence of chlorine and nitrogen atoms within the structure.

Data

  • Molecular Weight: Approximately 233.78 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a defined range for hydrochloride salts.
Chemical Reactions Analysis

Reactions

Anilopam hydrochloride can undergo several chemical reactions typical of amines and piperidine derivatives:

  1. Acid-Base Reactions: As a basic amine, anilopam can react with acids to form salts.
  2. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

The reactivity of anilopam hydrochloride can be influenced by the presence of substituents on the aromatic ring, which can modulate electronic properties and steric hindrance during chemical reactions.

Mechanism of Action

Process

Anilopam hydrochloride exerts its pharmacological effects primarily through modulation of neurotransmitter systems in the central nervous system. It may act as an antagonist at certain receptor sites, influencing pathways involved in mood regulation and pain perception.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride group; solubility may vary with pH.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to moisture.
  • pH Sensitivity: The solubility and stability can be affected by pH changes in solution.
Applications

Scientific Uses

Anilopam hydrochloride has potential applications in several areas:

  1. Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders.
  2. Research: Utilized in studies investigating receptor interactions and pharmacodynamics related to mood disorders or analgesia.
  3. Therapeutic Use: Potentially effective in treating conditions such as depression or anxiety through its action on neurotransmitter systems.
Historical Development and Regulatory Trajectory of Anilopam Hydrochloride

Discovery and Early Pharmacological Exploration in the Benzazepine Class

Anilopam hydrochloride (systematic name: 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline hydrochloride) is an opioid analgesic belonging to the benzazepine class of compounds. Its core structure features a benzene ring fused to an azepine ring, distinguishing it from the more prevalent benzodiazepine class which modulates GABAA receptors [6] [10]. Benzazepines like Anilopam were investigated in the mid-20th century as alternatives to morphine-derived opioids, with research focusing on their affinity for µ-opioid receptors (MOR) as primary targets for pain relief [3]. Early pharmacological screening demonstrated Anilopam’s structural uniqueness: its aniline moiety and tetrahydrobenzazepine core contributed to potent MOR binding, while the 7-methoxy group enhanced metabolic stability compared to simpler benzazepines [1]. The compound (developmental code: PR 786-723) emerged during a period of intense exploration of synthetic opioids, driven by the quest for non-addictive analgesics. However, benzazepines faced challenges due to complex synthesis pathways and variable in vivo efficacy across species [3].

Table 1: Key Structural Features of Anilopam Hydrochloride

Structural ComponentChemical RolePharmacological Significance
Tetrahydrobenzazepine coreCentral scaffoldBinds µ-opioid receptor (MOR)
7-Methoxy groupSubstituentEnhances metabolic stability
4-Methyl groupAlkyl substituentModulates receptor affinity
Ethylaniline side chainPharmacophoreCritical for MOR interaction

Developmental Milestones by Pentwell (1960s–1970s): Unmet Commercialization Objectives

Pharmaceutical developer Pentwell spearheaded Anilopam’s development during the 1960s, securing key intellectual property including U.S. Patent 3,719,669 in 1973 [3]. Preclinical studies characterized it as a potent synthetic opioid with a molecular weight of 310.441 g/mol (freebase) and the chemical formula C20H26N2O·HCl [3]. Despite promising early data, Anilopam encountered significant barriers to clinical translation:

  • Synthesis Complexity: Multi-step synthesis requiring precise control over ring closure and stereochemistry increased production costs [1] [3].
  • Competitive Landscape: The 1960s–1970s witnessed the dominance of benzodiazepines (e.g., diazepam) for anxiety and established opioids like morphine for pain. Anilopam’s lack of demonstrable superiority in analgesia or reduced dependence potential limited commercial interest [6] [10].
  • Strategic Shifts: Pentwell abandoned development before Phase III trials, prioritizing other pipeline assets. This left Anilopam without formal therapeutic indication approval or commercial formulation development [1] [3].

Scientific references from the era, including Morton and Hall’s Concise Dictionary of Pharmacological Agents (1999), subsequently documented Anilopam as a "pharmacological agent" with opioid properties but "never marketed" status [1] [3].

Table 2: Anilopam Hydrochloride Development Timeline

YearMilestoneStatus Outcome
1960sInitial synthesis & MOR screening by PentwellPromising preclinical efficacy
1973U.S. Patent 3,719,669 grantedSecured structural IP
Mid-1970sAbandonment of clinical developmentNo IND/NDA submission
1999Listing in Concise Dictionary of Pharmacological AgentsFormal recognition as non-marketed opioid

Regulatory Classification and Unregulated Status: Analysis of Global Drug Policy Implications

Anilopam hydrochloride occupies a unique niche in drug regulation: it is globally unregulated due to its historical lack of commercialization and absence of documented misuse [1] [3]. This status contrasts sharply with controlled benzazepines like fenoldopam (a dopamine agonist). Key regulatory dimensions include:

  • Absence from Schedules: Major drug control frameworks (UN Single Convention on Narcotic Drugs, U.S. Controlled Substances Act, EU drug regulations) do not list Anilopam, as scheduling typically requires evidence of abuse potential or therapeutic use [1].
  • Policy Implications: Unregulated status creates potential loopholes. Novel benzazepines could be synthesized as "legal highs," exploiting structural similarities to Anilopam while circumventing analogue laws not triggered by its unscheduled status [7] [9]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlights such novel psychoactive substances (NPS) as emerging threats within modern "everything with psychoactive properties" markets [7].
  • Global Monitoring Gaps: Initiatives like the Global Drug Policy Index (GDPI) focus primarily on marketed substances or those with documented public health impacts. Non-marketed research compounds like Anilopam evade standard surveillance, underscoring limitations in preemptive policy frameworks [4] [9]. The GDPI evaluates national policies based on health-centered metrics but lacks mechanisms for "proto-drugs" without commercial or illicit histories [4].

The convergence of historical abandonment, limited scientific data, and evolving synthetic opioid landscapes positions Anilopam as a case study in regulatory preparedness for legacy research compounds.

Properties

CAS Number

53716-45-3

Product Name

Anilopam hydrochloride

IUPAC Name

4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline;dihydrochloride

Molecular Formula

C20H28Cl2N2O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C20H26N2O.2ClH/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16;;/h3-8,14-15H,9-13,21H2,1-2H3;2*1H

InChI Key

HIMOMFKFIYLRNY-UHFFFAOYSA-N

SMILES

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC.Cl.Cl

Canonical SMILES

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.